3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid
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Overview
Description
3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid is a heterocyclic compound that contains a thiazole ring, which is known for its diverse biological activities. The compound is characterized by the presence of a phenyl group attached to the thiazole ring and an amino group linked to a benzoic acid moiety. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
While the exact mechanism of action of “3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid” is not specified in the retrieved papers, thiazole derivatives are known to interact with various biological targets. For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Future Directions
Thiazole derivatives, including “3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid”, present a promising area for future research due to their diverse biological activities . Further studies could focus on optimizing the synthesis process, exploring new biological activities, and investigating the detailed mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the thiazole ring.
Formation of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the thiazole ring.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the thiazole derivative with benzoic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under acidic, basic, or neutral conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazole-2-amine: A compound with a similar thiazole ring structure but lacking the benzoic acid moiety.
2-phenyl-1,3-thiazole-4-carboxylic acid: A compound with a similar thiazole ring and carboxylic acid group but differing in the position of the phenyl group.
Uniqueness
3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)12-7-4-8-13(9-12)17-16-18-14(10-21-16)11-5-2-1-3-6-11/h1-10H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBNRJXVAZHGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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